molecular formula C19H21NO3S B14195998 1-(Methanesulfonyl)-5,5-diphenylazepan-4-one CAS No. 922504-28-7

1-(Methanesulfonyl)-5,5-diphenylazepan-4-one

Katalognummer: B14195998
CAS-Nummer: 922504-28-7
Molekulargewicht: 343.4 g/mol
InChI-Schlüssel: JPGCADKOBGCDLF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Methanesulfonyl)-5,5-diphenylazepan-4-one is a chemical compound characterized by its unique structure, which includes a methanesulfonyl group attached to a diphenylazepanone core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methanesulfonyl)-5,5-diphenylazepan-4-one typically involves the reaction of methanesulfonyl chloride with 5,5-diphenylazepan-4-one under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up with considerations for safety, efficiency, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and high throughput.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Methanesulfonyl)-5,5-diphenylazepan-4-one can undergo various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the azepanone ring.

    Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1-(Methanesulfonyl)-5,5-diphenylazepan-4-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism by which 1-(Methanesulfonyl)-5,5-diphenylazepan-4-one exerts its effects involves interactions with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

    Methanesulfonic acid: A simpler compound with similar functional groups, used in various industrial applications.

    Methanesulfonyl chloride: A reactive intermediate used in the synthesis of methanesulfonyl derivatives.

    Tosylates: Compounds with similar sulfonyl groups, used as protecting groups in organic synthesis.

Uniqueness: 1-(Methanesulfonyl)-5,5-diphenylazepan-4-one is unique due to its specific structure, which combines the properties of the methanesulfonyl group with the azepanone ring. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

922504-28-7

Molekularformel

C19H21NO3S

Molekulargewicht

343.4 g/mol

IUPAC-Name

1-methylsulfonyl-5,5-diphenylazepan-4-one

InChI

InChI=1S/C19H21NO3S/c1-24(22,23)20-14-12-18(21)19(13-15-20,16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11H,12-15H2,1H3

InChI-Schlüssel

JPGCADKOBGCDLF-UHFFFAOYSA-N

Kanonische SMILES

CS(=O)(=O)N1CCC(=O)C(CC1)(C2=CC=CC=C2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.